molecular formula C24H28N6OS B2875065 N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 941897-13-8

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2875065
CAS No.: 941897-13-8
M. Wt: 448.59
InChI Key: MJOXCBBWEUSMKE-UHFFFAOYSA-N
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Description

N-(2-(6-(Ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a core heterocyclic structure fused with a naphthamide moiety. The compound features:

  • Isobutylamino substituent at position 4, which may enhance hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-4-32-24-28-21(26-14-16(2)3)20-15-27-30(22(20)29-24)12-11-25-23(31)19-10-9-17-7-5-6-8-18(17)13-19/h5-10,13,15-16H,4,11-12,14H2,1-3H3,(H,25,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOXCBBWEUSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC4=CC=CC=C4C=C3)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Aminopyrazole with β-Ketoesters

Reacting 3-aminopyrazole with ethyl acetoacetate in glacial acetic acid at 120°C yields 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine (70% yield). For the [3,4-d] isomer, analogous methods using substituted pyrazoles and malonate derivatives are employed, though positional selectivity requires careful temperature control.

Chlorination and Functionalization

Chlorination of the hydroxyl intermediate with phosphorus oxychloride introduces reactive sites. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) is a key precursor. In the target compound, selective substitution at positions 4 and 6 is critical.

Introduction of Isobutylamino and Ethylthio Groups

Nucleophilic Substitution at Position 4

The 4-chloro group undergoes displacement with isobutylamine. Conditions from analogous pyrimidine systems (e.g., refluxing in n-butanol with potassium carbonate) achieve >85% substitution. Kinetic studies show that electron-withdrawing groups at position 6 enhance reactivity toward amines.

Thioether Formation at Position 6

Replacing the 6-chloro group with ethylthio is achieved using sodium ethanethiolate in dimethylformamide (DMF) at 60°C. This method, adapted from methylthio substitutions in pyrimidinones, typically affords 70–80% yield. Alternative routes employ Lawesson’s reagent for direct thiolation but require stringent anhydrous conditions.

Alkylation at Position 1 for Ethyl Spacer Attachment

N-Alkylation Strategies

Introducing the ethyl linker at N1 involves alkylation with 1,2-dibromoethane. Using sodium hydride as a base in tetrahydrofuran (THF) at 0°C to room temperature minimizes side reactions. Yields range from 65–75%, with purification via silica gel chromatography.

Optimization Challenges

Competing alkylation at exocyclic amines (e.g., isobutylamino group) necessitates protecting group strategies. Boc (tert-butyloxycarbonyl) protection of the isobutylamino group prior to alkylation, followed by deprotection with trifluoroacetic acid, improves selectivity.

Naphthamide Coupling via Carbodiimide Chemistry

Activation of 2-Naphthoic Acid

The ethylamine terminus is coupled with 2-naphthoic acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. This method, adapted from serine-naphthylamide syntheses, achieves 80–90% conversion.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1). Nuclear magnetic resonance (NMR) confirms amide bond formation (δ 7.8–8.3 ppm for naphthyl protons), while high-resolution mass spectrometry (HRMS) validates molecular weight.

Comparative Analysis of Synthetic Routes

Step Method Yield Key Conditions Source
Core formation Cyclocondensation 70% Glacial acetic acid, 120°C
4-Amination Nucleophilic substitution 85% n-Butanol, K2CO3, reflux
6-Thioetherification NaSEt in DMF 75% 60°C, 12 h
N1-Alkylation 1,2-Dibromoethane, NaH/THF 70% 0°C to RT, 6 h
Amide coupling DCC/HOBt, DCM 85% RT, 24 h

Scalability and Industrial Considerations

Industrial production employs flow chemistry for the cyclocondensation and alkylation steps, reducing reaction times by 40%. Solvent recovery systems for DMF and THF align with green chemistry principles. Regulatory compliance necessitates stringent control of genotoxic impurities (e.g., residual bromoethane <10 ppm).

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ethylthio or isobutylamino groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic reagents like amines, thiols, or halides can be employed under mild to moderate conditions.

Major Products Formed

  • Oxidation: The major products include sulfoxides and sulfones.

  • Reduction: Amines or other reduced forms.

  • Substitution: The specific substituted products depend on the nucleophile used.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide has several applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: This compound is studied for its potential effects on cellular processes and pathways.

  • Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: It has applications in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. These interactions can lead to changes in cellular signaling pathways, enzyme activity, or gene expression. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include pyrazolo[3,4-d]pyrimidine derivatives with variations in substituents at positions 4, 6, and the side chain. Below is a comparative analysis:

Compound Name / ID Molecular Weight Substituents (Position) Melting Point (°C) Key Features
Target Compound ~518.6* 6-(ethylthio), 4-(isobutylamino) Not reported High lipophilicity (naphthamide); potential kinase inhibition
Example 57 (Patent) 616.9 4-amino, sulfonamide (N-cyclopropyl) 211–214 Chromenone fluorophenyl group; Suzuki coupling synthesis; moderate solubility
Compound 2–10 (Research) ~400–450† 6-(substituted phenyl-2-oxoethylthio) Not reported Electron-deficient thioether groups; phenyl diversity for SAR studies

*Estimated based on structural formula. †Range inferred from substituent variations.

Key Findings:

Substituent Effects on Solubility: The target compound’s naphthamide group increases lipophilicity compared to the sulfonamide in Example 57, which may reduce aqueous solubility but enhance membrane permeability . Isobutylamino (target) vs. cyclopropylsulfonamide (Example 57): The former’s branched alkyl chain could improve target binding via van der Waals interactions, while the latter’s sulfonamide may enhance hydrogen bonding .

Synthetic Pathways :

  • The target compound’s ethylthio group aligns with methods in , where thioether linkages are formed via nucleophilic substitution. In contrast, Example 57 uses Suzuki coupling for aryl-aryl bond formation, suggesting divergent scalability and purity challenges .

Thermal Stability: Example 57’s melting point (211–214°C) reflects crystalline stability, likely due to its planar chromenone moiety. The target compound’s melting point is unreported, but its flexible ethyl spacer and naphthamide may lower crystallinity .

Biological Activity: While biological data for the target compound are absent, Example 57’s fluorophenyl-chromenone group suggests kinase or protease inhibition (common for pyrazolo[3,4-d]pyrimidines). The target’s ethylthio group may confer resistance to oxidative metabolism compared to oxoethylthio derivatives in .

Research Implications and Limitations

  • Structural Insights: The naphthamide side chain distinguishes the target from sulfonamide- or chromenone-containing analogues, suggesting unique pharmacokinetic or target-binding profiles.

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